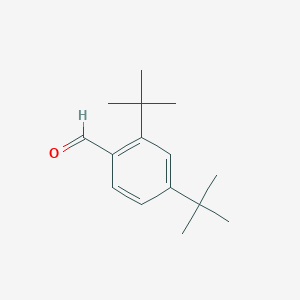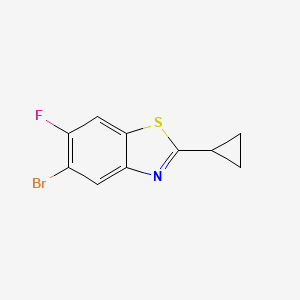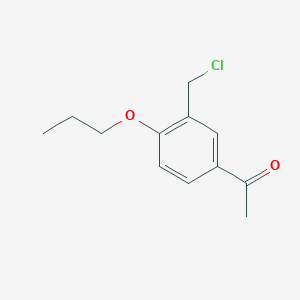
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloromethyl group, a propoxy group, and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane (DCM) or chloroform
Catalyst: Aluminum chloride (AlCl₃)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity.
化学反应分析
Types of Reactions
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 1-(3-Chloromethyl-4-methoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-butoxy-phenyl)-ethanone
Comparison
Compared to similar compounds, 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone may exhibit unique reactivity due to the presence of the propoxy group. This group can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
属性
CAS 编号 |
78927-74-9 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC 名称 |
1-[3-(chloromethyl)-4-propoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-3-6-15-12-5-4-10(9(2)14)7-11(12)8-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI 键 |
HAOPKMODLNDAEV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


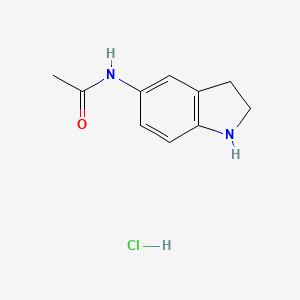
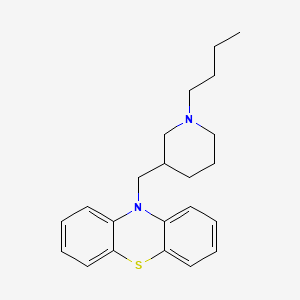

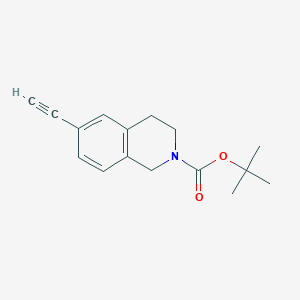
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
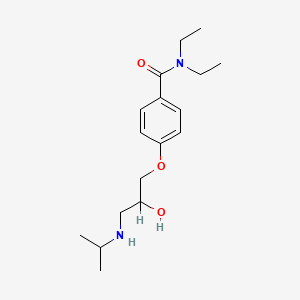
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
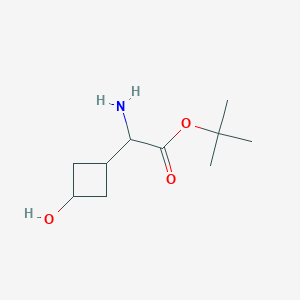

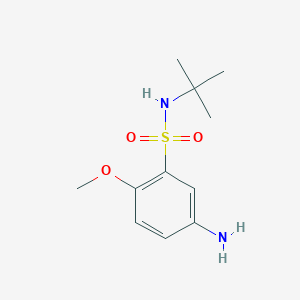
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
